molecular formula C11H15BClNO2 B11756026 2-Chloro-4-(piperidin-1-YL)phenylboronic acid

2-Chloro-4-(piperidin-1-YL)phenylboronic acid

Cat. No.: B11756026
M. Wt: 239.51 g/mol
InChI Key: XXIRGXAUAUCOBO-UHFFFAOYSA-N
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Description

2-Chloro-4-(piperidin-1-YL)phenylboronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a chlorine atom and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(piperidin-1-YL)phenylboronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate, sodium carbonate, or cesium carbonate

    Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene

    Temperature: Typically between 50°C to 100°C

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors, which allow for better control over reaction parameters and improved safety .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(piperidin-1-YL)phenylboronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrogen-substituted compound.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield phenols, while substitution of the chlorine atom can yield various substituted phenylboronic acids .

Scientific Research Applications

2-Chloro-4-(piperidin-1-YL)phenylboronic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in biological assays and as a tool for studying enzyme mechanisms.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(piperidin-1-YL)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The piperidine ring and chlorine atom can also influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

2-Chloro-4-(piperidin-1-YL)phenylboronic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H15BClNO2

Molecular Weight

239.51 g/mol

IUPAC Name

(2-chloro-4-piperidin-1-ylphenyl)boronic acid

InChI

InChI=1S/C11H15BClNO2/c13-11-8-9(4-5-10(11)12(15)16)14-6-2-1-3-7-14/h4-5,8,15-16H,1-3,6-7H2

InChI Key

XXIRGXAUAUCOBO-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)N2CCCCC2)Cl)(O)O

Origin of Product

United States

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